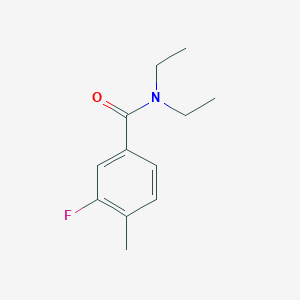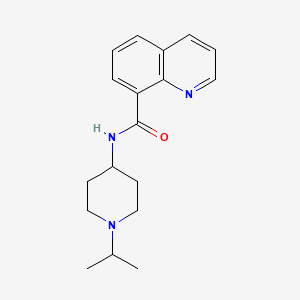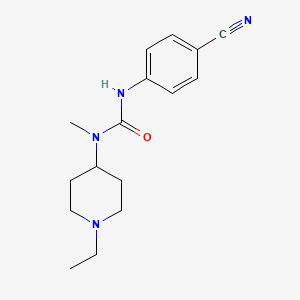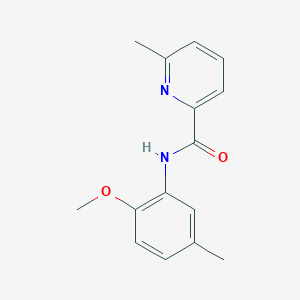
N,N-diethyl-3-fluoro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-fluoro-4-methylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and fleas. It is commonly used in tropical and subtropical regions where insect-borne diseases are prevalent.
Mecanismo De Acción
N,N-diethyl-3-fluoro-4-methylbenzamide works by interfering with the insect's ability to detect human skin. Insects are attracted to human skin by a combination of carbon dioxide, lactic acid, and other chemicals produced by the body. N,N-diethyl-3-fluoro-4-methylbenzamide works by blocking the insect's ability to detect these chemicals. This makes the insect unable to locate and bite the human host.
Biochemical and Physiological Effects:
N,N-diethyl-3-fluoro-4-methylbenzamide has been shown to have low toxicity in humans. It is rapidly metabolized and excreted from the body. However, N,N-diethyl-3-fluoro-4-methylbenzamide can cause skin irritation and allergic reactions in some individuals. It can also cause eye irritation if it comes into contact with the eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-3-fluoro-4-methylbenzamide is widely used in laboratory experiments to study insect behavior and ecology. It is also used in the development of new insect repellents. The advantages of N,N-diethyl-3-fluoro-4-methylbenzamide include its high effectiveness in repelling a wide range of insects and its low toxicity in humans. However, N,N-diethyl-3-fluoro-4-methylbenzamide has limitations in that it can only be used on the skin and is not effective against all insect species.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N,N-diethyl-3-fluoro-4-methylbenzamide. These include the development of new formulations that are more effective and longer-lasting, the study of the mechanisms of insect repellency, and the investigation of the potential use of N,N-diethyl-3-fluoro-4-methylbenzamide as a topical analgesic. Additionally, further research could be conducted on the environmental impact of N,N-diethyl-3-fluoro-4-methylbenzamide and its potential effects on non-target organisms.
Métodos De Síntesis
N,N-diethyl-3-fluoro-4-methylbenzamide can be synthesized through a variety of methods. The most common method involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride and hydrogen fluoride. This reaction produces N,N-diethyl-3-fluoro-4-methylbenzamide in high yield and purity. Other methods include the reaction of N,N-diethyl-m-toluamide with phosphorus pentachloride and the reaction of N,N-diethyl-m-toluamide with sulfur trioxide.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-fluoro-4-methylbenzamide has been extensively studied for its insect repellent properties. It has been shown to be highly effective in repelling a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-3-fluoro-4-methylbenzamide is also effective against ticks, which can transmit Lyme disease. In addition to its insect repellent properties, N,N-diethyl-3-fluoro-4-methylbenzamide has been studied for its potential use as a topical analgesic.
Propiedades
IUPAC Name |
N,N-diethyl-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEBCQWGNGZHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-fluoro-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)

